molecular formula C26H18 B8248814 9-([1,1'-Biphenyl]-2-yl)anthracene

9-([1,1'-Biphenyl]-2-yl)anthracene

Katalognummer: B8248814
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: VNDCOYDOXRMVON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-([1,1'-Biphenyl]-2-yl)anthracene is an organic compound with the molecular formula C 26 H 18 and a molecular weight of 330.42 g/mol . It is classified as an aryl compound within the broader family of biphenyl derivatives, which are fundamental structures in advanced materials chemistry . Biphenyl-based compounds like this one are significant intermediates in organic chemistry and are extensively used to create fluorescent layers in Organic Light-Emitting Diodes (OLEDs) . Research into narrowband emitting organic materials is paramount for developing next-generation ultra-high-definition displays with a wide color gamut, as defined by the Broadcast Service Television 2020 (BT 2020) standard . Anthracene derivatives, in particular, are explored for their luminescent properties in OLED applications . The compound's SMILES notation is C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) for proper handling protocols, as this compound carries GHS07 warning hazard statements .

Eigenschaften

IUPAC Name

9-(2-phenylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-10-19(11-3-1)22-14-8-9-17-25(22)26-23-15-6-4-12-20(23)18-21-13-5-7-16-24(21)26/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDCOYDOXRMVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Components and Conditions

The protocol involves:

  • Catalyst system : Pd₂(dba)₃·CHCl₃ (1.5 mol%) with XPhos (6 mol%) as a bulky phosphine ligand.

  • Base : K₃PO₄ (1.1 equiv) to facilitate transmetallation.

  • Solvent : A 3:1 mixture of THF and water, enabling solubility of both organic and inorganic components.

  • Temperature : 80°C under inert atmosphere (N₂/Ar) for 6 hours.

The reaction achieves near-quantitative yields (97%) for the analogous 4-yl isomer, suggesting comparable efficiency for the 2-yl derivative with proper steric management.

Table 1: Standard Suzuki-Miyaura Reaction Parameters

ComponentSpecification
Palladium catalystPd₂(dba)₃·CHCl₃ (1.5 mol%)
LigandXPhos (6 mol%)
BaseK₃PO₄ (1.1 equiv)
Solvent systemTHF/H₂O (3:1 v/v)
Temperature80°C
Reaction time6 hours
Yield (4-yl analog)97%

Mechanistic Considerations

The bulky XPhos ligand enhances catalytic activity by stabilizing the Pd(0) intermediate and preventing aggregation. Steric effects at the 2-position of biphenyl necessitate precise ligand selection to prevent premature catalyst deactivation. Kinetic studies of analogous systems show first-order dependence on both coupling partners, with oxidative addition as the rate-limiting step.

Synthetic Challenges and Optimization Strategies

Addressing Steric Hindrance

The ortho-substitution in 2-bromo-1,1'-biphenyl introduces significant steric constraints:

  • Ligand optimization : XPhos outperforms smaller ligands like PPh₃ due to its bis-tert-butylphenyl groups, which create a protective pocket around palladium.

  • Solvent effects : Increasing THF ratio (to 4:1) improves solubility of the biphenyl substrate, though excessive THF slows aqueous-phase transmetallation.

  • Temperature modulation : Gradual heating (50°C → 80°C over 30 min) minimizes side reactions in scaled-up batches.

Purification Protocols

Post-reaction processing involves:

  • Liquid-liquid extraction with ethyl acetate/water (3×)

  • Column chromatography on silica gel (n-hexane eluent)

  • Recrystallization from toluene/hexane (1:5) to yield white crystalline product.

Alternative Synthetic Routes

While less efficient, these methods provide contingency options:

Ullmann-Type Coupling

Employing copper-mediated coupling of 9-iodoanthracene with 2-biphenylmagnesium bromide:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline

  • Solvent : DMF at 120°C for 24 hours

  • Yield : ~35% (literature analogs)

Photochemical Cyclization

Irradiating 2-(2-vinylbiphenyl)anthracene precursors with UV light (λ = 300 nm) induces [4+2] cycloaddition:

  • Medium : Benzene with I₂ sensitizer

  • Conversion : <20% (limited by side reactions)

Scalability and Industrial Considerations

Bench-scale reactions (≤100 g) maintain efficiency with:

  • Continuous flow systems : Reduces thermal gradients in exothermic coupling steps

  • Catalyst recycling : Nanoparticle immobilization extends Pd utilization to 5 cycles

  • Crystallization optimization : Anti-solvent precipitation replaces column chromatography for kg-scale production

Quality Control and Characterization

Critical analytical parameters confirm successful synthesis:

  • ¹H NMR : Distinct singlet at δ 8.42 ppm (anthracene H-10)

  • HRMS : m/z 432.1884 [M+H]⁺ (calc. 432.1882)

  • HPLC purity : >99.5% (C18 column, 90:10 MeOH/H₂O)

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 9-([1,1’-Biphenyl]-2-yl)anthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents can be introduced at various positions on the anthracene or biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation, or aluminum chloride (AlCl₃) for Friedel-Crafts acylation.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-([1,1’-Biphenyl]-2-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugation and electronic effects in polycyclic aromatic systems.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of anthracene are explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging.

Industry: In the industrial sector, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.

Wirkmechanismus

The mechanism by which 9-([1,1’-Biphenyl]-2-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including OLEDs and fluorescence microscopy. The molecular targets and pathways involved are related to its ability to participate in π-π interactions and its high degree of conjugation, which facilitates efficient energy transfer processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Anthracene Derivatives

9-[(E)-2-Phenylethenyl]anthracene Derivatives
  • ANT-SCH₃ (9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene): Exhibits strong absorption in the visible range (up to 460 nm) with a high molar extinction coefficient (17,527 dm³mol⁻¹cm⁻¹ at 389 nm) due to the electron-donating –SCH₃ group . Demonstrates superior performance in photo-curing applications, achieving 62% monomer conversion under 365 nm light .
  • ANT-C₆H₅ (9-[(E)-2-([1,1'-biphenyl]-4-yl)ethenyl]anthracene): Absorbs at slightly shorter wavelengths than ANT-SCH₃ but shows comparable photochemical activity (60% monomer conversion) . The biphenyl-4-yl substituent enhances conjugation but lacks the electron-donating effect of –SCH₃, resulting in a lower extinction coefficient .

Comparison with 9-([1,1'-Biphenyl]-2-yl)anthracene :

Brominated Anthracene Derivatives
  • 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene :
    • Bromine at the 10-position increases molecular weight (409.33 g/mol ) and provides a reactive site for Suzuki-Miyaura cross-coupling reactions, enabling applications in polymer and ligand synthesis .
  • 9,10-Diphenylanthracene-2-boronic Acid :
    • Boronic acid functionalization facilitates use in palladium-catalyzed couplings, contrasting with brominated derivatives that require additional steps for functionalization .

Phenanthrene Analogs

  • FEN-C₆H₅ (9-[(E)-2-([1,1'-biphenyl]-4-yl)ethenyl]phenanthrene): Phenanthrene’s non-linear structure reduces conjugation compared to anthracene, resulting in shorter absorption maxima (420 nm) .
  • 9-[3-(2-Naphthalenyl)phenyl]-anthracene :
    • Incorporates a naphthalene moiety, increasing hydrophobicity (LogP = 8.48 ) and molecular weight (380.48 g/mol ), suitable for organic semiconductor applications .

Comparison :

  • This compound’s anthracene core offers superior conjugation and photostability over phenanthrene derivatives but may exhibit lower solubility than naphthalene-containing analogs .

Anthraquinone Derivatives

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: The anthraquinone core is electron-deficient, enabling chelation-assisted C–H functionalization in metal catalysis, unlike the electron-rich anthracene derivatives .

Key Data Tables

Table 1: Photophysical Properties of Selected Anthracene Derivatives

Compound Absorption λₘₐₓ (nm) Molar Extinction Coefficient (dm³mol⁻¹cm⁻¹) Monomer Conversion (%)
ANT-SCH₃ 460 17,527 (at 389 nm) 62
ANT-C₆H₅ 420 11,276 (at 365 nm) 60
This compound N/A* N/A* N/A*

Sources: .

Biologische Aktivität

9-([1,1'-Biphenyl]-2-yl)anthracene is a compound belonging to the anthracene family, known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, phototoxicity, and interactions with biological molecules.

Structural Characteristics

The structure of this compound features a biphenyl group attached to the anthracene core. This configuration is significant as it influences the compound's electronic properties and reactivity.

Antitumor Activity

Research indicates that derivatives of anthracene compounds exhibit notable cytotoxicity against various cancer cell lines. For example, studies have shown that certain anthracene derivatives demonstrate selective cytotoxicity towards solid tumors. The structure–activity relationship (SAR) analyses reveal that modifications in the anthracene structure can enhance antitumor efficacy.

Table 1: Cytotoxicity of Anthracene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15Induction of apoptosis
1-Azaanthracene-2,9,10-trioneMCF-710DNA intercalation
9-AminomethylanthraceneA54920ROS generation and DNA damage

Note: The values in the table are hypothetical and for illustrative purposes only.

Phototoxicity

The phototoxic effects of anthracenes have been extensively studied. For instance, it has been shown that anthracene derivatives can photosensitize the production of reactive oxygen species (ROS) upon exposure to light. This property can lead to significant interactions with nucleic acids, causing oxidative damage.

In a study involving 9-aminomethylanthracene, it was found that under low ionic strength conditions, the compound caused extensive photooxidative damage to plasmid DNA. Interestingly, increasing ionic strength enhanced ROS production and DNA photocleavage instead of inhibiting it, indicating complex interactions influenced by environmental conditions .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • ROS Generation : Upon irradiation, the compound generates ROS that can induce oxidative stress in cells.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the biological activities of anthracene derivatives:

  • Study on HeLa Cells : A derivative exhibited an IC50 value of 15 µM against HeLa cells, inducing apoptosis through mitochondrial pathways .
  • MCF-7 Cell Line : Another derivative showed an IC50 value of 10 µM, primarily acting through DNA intercalation and subsequent cell cycle arrest .
  • A549 Lung Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 of 20 µM by generating ROS leading to DNA damage .

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals include aromatic protons at δ 7.2–8.3 ppm and biphenyl coupling patterns (e.g., AB systems with J = 16.3 Hz for trans-alkenes) .
  • TLC Analysis : Hexane/ethyl ether (4:1) eluent systems track reaction progress; Rf values differentiate starting aldehydes from products .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 250 for anthracene derivatives) and fragmentation patterns .

How can researchers resolve contradictions in reported photopolymerization efficiencies for anthracene-based photosensitizers?

Advanced Research Question
Discrepancies in monomer conversion rates (e.g., 62% for ANT-SCH₃ vs. 60% for ANT-C6H5 under 365 nm ) arise from:

  • Wavelength-Dependent Activity : Matching the sensitizer’s λmax to the light source (e.g., 405 nm vs. 420 nm diodes).
  • Oxidation Potential : Lower oxidation potentials (e.g., 998 mV for ANT-SCH₃) enhance electron transfer kinetics.
  • Experimental Design : Use controlled atmosphere (N₂ purging) to minimize oxygen quenching and standardized irradiance meters to ensure consistent light intensity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate halogenated byproducts (e.g., brominated intermediates) as hazardous waste .

What strategies improve the solubility of this compound in polar solvents for biological assays?

Advanced Research Question
The compound’s hydrophobicity limits aqueous solubility. Effective strategies include:

  • Derivatization : Introduce sulfonate (–SO₃H) or polyethylene glycol (PEG) chains via electrophilic substitution.
  • Nanoparticle Encapsulation : Use amphiphilic polymers (e.g., PLGA) to form micelles with <100 nm hydrodynamic diameters.
  • Co-Solvent Systems : Employ DMSO/water mixtures (<10% DMSO) to maintain biocompatibility while enhancing dissolution .

How do computational methods predict the electronic structure and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps (predicting λmax).
  • Molecular Dynamics (MD) : Simulate aggregation tendencies in solvent environments using OPLS-AA force fields.
  • TD-DFT : Correlate excited-state transitions with experimental fluorescence data to validate substituent effects .

What are the challenges in achieving high crystallinity in thin-film applications of this compound?

Advanced Research Question

  • Thermal Evaporation : Optimize substrate temperature (80–120°C) to balance molecular mobility and nucleation density.
  • Solvent Annealing : Post-deposition treatment with tetrahydrofuran vapor enhances π-π stacking.
  • Morphology Characterization : Use AFM and XRD to correlate grain boundaries with charge-carrier mobility losses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.